molecular formula C19H13F2N5O2 B3407979 N-(2,4-difluorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide CAS No. 852440-11-0

N-(2,4-difluorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide

Cat. No.: B3407979
CAS No.: 852440-11-0
M. Wt: 381.3 g/mol
InChI Key: UARWYPSFPHOTOK-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and potential therapeutic benefits.

Future Directions

The future directions for the study of this compound would depend on its potential applications. For example, if it shows promise as a kinase inhibitor, it could be further studied for its potential use in treating diseases where kinase activity is a factor . Similarly, if it shows insecticidal activity, it could be further developed for use in pest control .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide typically involves multi-step organic reactions. The starting materials often include 2,4-difluoroaniline and various substituted pyrazoles. The key steps in the synthesis may involve:

    Condensation reactions: Combining 2,4-difluoroaniline with pyrazole derivatives under acidic or basic conditions.

    Cyclization reactions: Forming the pyrazolo[3,4-d]pyrimidine core through intramolecular cyclization.

    Acylation reactions: Introducing the acetamide group via acylation using acetic anhydride or similar reagents.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-difluorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group to alcohols using reducing agents such as sodium borohydride.

    Substitution: Halogenation or nitration of the aromatic rings using halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), under controlled temperature and solvent conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Biology: Studying its effects on cellular processes and pathways.

    Pharmaceuticals: Investigating its potential as an active pharmaceutical ingredient (API) for treating various diseases.

    Materials Science: Exploring its properties for use in advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may bind to enzymes, receptors, or proteins, altering their activity.

    Pathways Involved: The compound could modulate signaling pathways, gene expression, or metabolic processes, leading to its observed biological effects.

Comparison with Similar Compounds

    2,4-Difluoroaniline: A precursor in the synthesis of the target compound.

    Pyrazolo[3,4-d]pyrimidine derivatives: Compounds with similar core structures but different substituents.

Comparison:

    Uniqueness: N-(2,4-difluorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide is unique due to its specific substitution pattern, which may confer distinct biological activity and chemical properties compared to other pyrazolo[3,4-d]pyrimidine derivatives.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N5O2/c20-12-6-7-16(15(21)8-12)24-17(27)10-25-11-22-18-14(19(25)28)9-23-26(18)13-4-2-1-3-5-13/h1-9,11H,10H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARWYPSFPHOTOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,4-difluorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide
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N-(2,4-difluorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide
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N-(2,4-difluorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide
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N-(2,4-difluorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide
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N-(2,4-difluorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide
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N-(2,4-difluorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide

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